5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide
Description
5-(4-Chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a furan-based carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring, a methyl group at the 2-position, and a 3-nitrophenyl group attached via an amide linkage.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-16(10-17(25-11)12-5-7-13(19)8-6-12)18(22)20-14-3-2-4-15(9-14)21(23)24/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGORUWDOFETCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16ClN2O4
- Molecular Weight : 336.79 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=C(C=C(O1)C2=CC(=CC=C2)C(=O)N(C3=CC(=CC=C3)N+[O-]))[Cl]
Overview of Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.
- Effective against Staphylococcus aureus and Escherichia coli, with a notable ability to inhibit biofilm formation, which is critical in treating chronic infections .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
The compound's mechanisms of action include:
- DNA Gyrase Inhibition : It acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values between 12.27–31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : This compound also inhibits DHFR, crucial for folate synthesis in bacteria, with IC50 values ranging from 0.52–2.67 μM .
3. Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of the compound:
- The hemolytic activity was found to be low (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile.
- Non-cytotoxicity was confirmed with IC50 values greater than 60 μM, suggesting it is safe for further therapeutic exploration .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synergistic Effects : A study demonstrated that when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects that lowered the MICs of these antibiotics against resistant strains .
- Biofilm Inhibition : The compound significantly reduced biofilm formation in clinical isolates of Staphylococcus aureus, which is crucial for treating infections associated with medical devices .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan Carboxamide Derivatives
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Key Observations:
Substituent Effects: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylphenyl group in ’s analogue . The diethylamino group in and ’s compounds increases polarity and solubility, which could enhance bioavailability but reduce membrane permeability in non-polar environments.
The para-substitution may allow for more symmetrical binding in biological targets compared to meta-substitution.
Heterocyclic Variations :
- ’s compound 14f, 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one , incorporates an oxazolone ring fused to the furan. This introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and rigidity, which could enhance target affinity but reduce synthetic accessibility compared to the simpler carboxamide structure.
Table 2: Selected Physicochemical Properties
Notes:
- The oxazolone derivative in exhibits a high melting point (217–219°C), suggesting strong crystalline packing due to its planar, conjugated system.
- The absence of solubility or logP data in the evidence limits quantitative comparisons, but substituents like diethylamino () or nitro groups (target compound) can be inferred to modulate these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
